Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)-
Description
Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)- is a chiral ester derivative of propanoic acid featuring an amino group at the C3 position and a methyl group at the C2 position. Its IUPAC name is (2R)-2-azido-3-hydroxy-2-methylpropanoic acid methyl ester, with the Chemical Abstracts Service (CAS) registry number 356048-04-9 . The compound’s stereochemistry (R-configuration) distinguishes it from its enantiomer, which may exhibit different biological or chemical properties. The presence of both polar (amino, ester) and nonpolar (methyl) groups may influence solubility and reactivity compared to simpler esters.
Properties
IUPAC Name |
methyl (2R)-3-amino-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(3-6)5(7)8-2/h4H,3,6H2,1-2H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGDNKQFNQZCLG-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 3-amino-2-methylpropanoate typically involves the esterification of 3-amino-2-methylpropanoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of ®-methyl 3-amino-2-methylpropanoate may involve more efficient catalytic processes. Enzymatic resolution using lipases or other chiral catalysts can be employed to obtain the desired enantiomer with high purity. Additionally, continuous flow reactors may be used to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The amino group undergoes oxidation under controlled conditions. Key pathways include:
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Formation of nitroso/nitro derivatives : Reaction with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) at 20–40°C yields intermediates such as nitrosopropanoates.
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Side-chain oxidation : Irradiation studies reveal that α-carbon deamination via Strecker degradation produces aldehydes (e.g., acetaldehyde) under oxidative conditions .
Table 1: Oxidation Pathways and Products
Reduction Reactions
The ester group is selectively reduced to alcohols using:
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Lithium aluminum hydride (LiAlH₄) : Converts the ester to (R)-3-amino-2-methylpropan-1-ol in anhydrous THF at 0°C .
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Catalytic hydrogenation : Palladium on carbon (Pd/C) in methanol under H₂ gas (1 atm) yields the same alcohol with >90% enantiomeric retention .
Substitution Reactions
The amino group participates in nucleophilic substitutions:
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Acylation : Reacts with acetyl chloride in pyridine to form (R)-3-acetamido-2-methylpropanoate .
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Sulfonation : Treatment with benzenesulfonyl chloride produces the corresponding sulfonamide derivative .
Table 2: Substitution Reactions
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Acylation | Acetyl chloride | Pyridine, 0°C, 2 h | (R)-3-acetamido-2-methylpropanoate |
| Sulfonation | Benzenesulfonyl chloride | NaOH (aq), RT | (R)-3-(phenylsulfonamido)-2-methylpropanoate |
Irradiation-Induced Degradation
Exposure to γ-radiation (5 kGy) initiates bond cleavage and radical-mediated pathways:
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Deamination : Generates 2-propenoic acid methyl ester and NH₃ via α-carbon cleavage .
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Decarboxylation : Forms cyclopropanecarboxylic acid methyl ester through side-chain cyclization .
Comparative Reactivity Insights
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Amino group vs. ester group : Quantum chemical calculations indicate that the amino group’s nucleophilicity dominates in polar protic solvents, while the ester group reacts preferentially in nonpolar media .
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Steric effects : The methyl group at C2 hinders nucleophilic attacks at the β-carbon, directing reactivity toward the amino group .
Mechanistic Pathways
Scientific Research Applications
Scientific Research Applications
- Pharmaceutical Development: This compound is explored for its potential therapeutic applications in synthesizing drugs targeting specific enzymes or receptors. It has been noted for its role in developing antiviral and anticancer agents due to its ability to inhibit certain cellular pathways involved in disease progression.
- Biological Research: Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride, (2R)- is utilized as a precursor for synthesizing amino acid derivatives and peptides in biological studies. It plays a critical role in studying enzyme mechanisms and protein-ligand interactions.
- Metabolic Pathways: Research indicates that this compound may influence metabolic pathways involving amino acids. Its interaction with enzymes involved in amino acid metabolism highlights its significance in understanding metabolic disorders.
Case Studies
- Anticancer Activity: A study investigated the anticancer properties of derivatives of Propanoic acid, including methyl esters similar to (2R)-. The derivatives exhibited inhibitory actions against HCT-116 cancer cells with IC50 values ranging from 0.69 to 11 µM, showcasing their potential as effective anticancer agents compared to standard treatments such as doxorubicin (IC50 = 2.29 µM).
- Enzyme Inhibition: In another study focusing on enzyme inhibition, compounds derived from Propanoic acid were screened against histone deacetylases (HDACs). The results indicated that certain derivatives displayed potent inhibition against HDAC1–3, with IC50 values between 14 to 67 nM, suggesting that these compounds could be valuable in cancer therapy by modifying histone acetylation patterns.
| Activity | Target | Effect | IC50 Value |
|---|---|---|---|
| Anticancer Activity | HCT-116 Cells | Growth Inhibition | 0.69 - 11 µM |
| HDAC Inhibition | HDAC1–3 | Enzyme Inhibition | 14 - 67 nM |
| Enzyme Interaction | Various Enzymes | Modulation of Activity | Context-dependent |
Mechanism of Action
The mechanism of action of ®-methyl 3-amino-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural analogs of propanoic acid esters, highlighting differences in substituents, sources, and applications:
Key Comparative Insights
Amino vs. Amino derivatives may exhibit enhanced biological interactions (e.g., enzyme inhibition) compared to non-polar analogs. Example: 3-(Methylthio)propanoic acid methyl ester is critical for pineapple flavor, whereas the amino analog’s role in aroma or bioactivity remains unexplored in the evidence.
Ester Group Variations Methyl esters (e.g., target compound) vs. ethyl esters (e.g., propanoic acid ethyl ester): Methyl esters generally have lower molecular weights and higher volatility, influencing their roles in fragrance or fuel additives . Ethyl esters are more common in natural flavors (e.g., apple, pineapple) . Branched vs.
Biological and Industrial Applications Antioxidant Activity: Propanoic acid ethyl ester in fungi demonstrates radical-scavenging properties , whereas amino-substituted esters may target specific metabolic pathways. Antifungal VOCs: Propanoic acid 2-methyl ethyl ester is produced by Gluconobacter cerinus and Hanseniaspora osmophila, suppressing fungal growth via ester-mediated mechanisms . Biofuel Production: Supercritical alcohol reactions yield propanoic acid esters (methyl, ethyl) from bio-oil, highlighting their role in renewable energy .
Stereochemical Considerations The (R)-configuration of the target compound may confer distinct bioactivity compared to its (S)-enantiomer or racemic mixtures. For example, enantiomeric differences in terpenoids and pharmaceuticals often alter receptor binding or toxicity .
Research Findings and Data Tables
Table 1: Quantitative Comparison of Propanoic Acid Esters in Natural Sources
Table 2: Functional Group Impact on Properties
| Functional Group | Effect on Solubility | Effect on Volatility | Biological Role |
|---|---|---|---|
| Amino (-NH2) | ↑ Polarity, ↑ Water solubility | ↓ Volatility | Potential pharmaceutical activity (e.g., enzyme inhibition) |
| Methylthio (-SCH3) | Moderate polarity | Moderate volatility | Aroma contribution (sulfurous/fruity notes) |
| Cinnamyl (aromatic) | ↓ Polarity | ↓ Volatility | Flavor/perfume fixation |
Biological Activity
Overview
Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)-, also known as R-methyl 3-amino-2-methylpropanoate, is a chiral compound with the molecular formula CHNO. This compound has garnered interest in various fields of biological and medicinal chemistry due to its potential applications in drug synthesis and its biological activities.
- Molecular Formula : CHNO
- CAS Number : 92535-26-7
- Chirality : The compound exists in a specific chiral form, which is crucial for its biological activity and interaction with biological receptors.
Biological Applications
The biological activity of R-methyl 3-amino-2-methylpropanoate is primarily attributed to its role as a precursor in the synthesis of amino acid derivatives and peptides. Its chiral nature allows it to be utilized in asymmetric synthesis, which is essential for developing enantiomerically pure compounds that are often more effective as pharmaceuticals .
The mechanism of action involves:
- Enzyme Interaction : The compound can act as a substrate or inhibitor for various enzymes, thereby modulating their activity. This interaction is critical for its potential therapeutic applications .
- Metabolic Pathways : It may play a role in metabolic pathways that are essential for cellular function and homeostasis .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from propanoic acid derivatives. For instance:
- A study demonstrated that certain derivatives exhibited antiproliferative effects on glioma cell lines with IC values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating significant cytotoxic activity against cancer cells .
| Compound | Cell Line | IC (mg/mL) |
|---|---|---|
| Compound A | HCT-116 | 0.12 |
| Compound B | HeLa | 0.69 |
| Doxorubicin | HeLa | 2.29 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In a comparative study:
- R-methyl 3-amino-2-methylpropanoate derivatives showed promising antibacterial activity against several pathogens, reinforcing the potential for developing new antimicrobial agents from this class of compounds .
Case Studies
- Synthesis and Evaluation of Derivatives : A series of methyl esters derived from propanoic acid were synthesized and evaluated for their biological activities. The study found that modifications at specific positions significantly enhanced their anticancer and antimicrobial efficacy .
- Combination Therapy Potential : Research indicates that combining R-methyl 3-amino-2-methylpropanoate with other biologically active compounds could lead to synergistic effects, enhancing overall therapeutic outcomes against resistant strains of bacteria and cancer cells .
Q & A
Basic Research Questions
Q. How can enantiomeric purity be determined for (R)-configured esters like 3-amino-2-methylpropanoic acid methyl ester?
- Methodological Answer : Use chiral chromatography (e.g., Chiralcel OD-H column) with a polar mobile phase (hexane:isopropanol, 90:10) to resolve enantiomers. Compare retention times with racemic standards. Validate purity via H NMR by integrating diastereotopic proton signals or using chiral shift reagents (e.g., Eu(hfc)) .
Q. What synthetic routes are viable for preparing (R)-3-amino-2-methylpropanoic acid methyl ester?
- Methodological Answer :
- Step 1 : Start with (R)-lactic acid derivatives. Introduce the amino group via Curtius rearrangement or Staudinger reaction, followed by methylation using CHI/KCO in DMF .
- Step 2 : Optimize reaction conditions (e.g., reflux at 80°C for 6 hours) to minimize racemization. Monitor intermediates by TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm) and NH bending (~1600 cm) .
- C NMR : Identify quaternary carbons (e.g., methyl ester at ~52 ppm, α-carbon at ~35 ppm) .
- Mass Spectrometry : Use ESI-MS to detect [M+H] and fragmentation patterns (e.g., loss of CHOH) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model transition states and electron density maps. Analyze Fukui indices to identify electrophilic centers. Compare with experimental kinetics (e.g., hydrolysis rates in basic conditions) .
Q. What strategies resolve contradictions in reported spectroscopic data for structurally similar esters?
- Methodological Answer :
- Cross-Validation : Compare GC-MS retention indices (e.g., NIST WebBook ) with in-house data.
- Isotopic Labeling : Use N-labeled amino groups to distinguish NH signals from impurities .
Q. How to design a kinetic study for ester hydrolysis under varying pH conditions?
- Methodological Answer :
- Experimental Setup : Prepare buffered solutions (pH 2–12). Monitor hydrolysis via UV-Vis (λ = 260 nm for released carboxylic acid).
- Data Analysis : Fit pseudo-first-order kinetics (). Use Eyring plots to calculate activation parameters (ΔH, ΔS) .
Analytical and Safety Considerations
Q. What precautions are essential when handling azide intermediates during synthesis?
- Methodological Answer :
- Safety Protocols : Use blast shields, conduct reactions in fume hoods, and avoid metal catalysts (risk of explosive HN).
- Waste Disposal : Quench excess azides with NaNO/acetic acid before disposal .
Q. How to validate analytical methods for trace impurity detection?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
